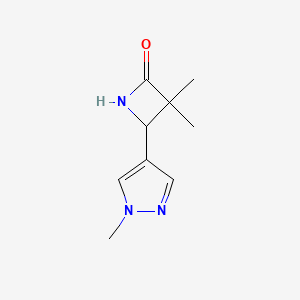
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Descripción general
Descripción
“3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves reactions with hydrazonoyl halides . Various synthetic routes have been reported in the literature, including condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods involve the use of dialkyl azodicarboxylates with substituted propargylamines .
Chemical Reactions Analysis
Pyrazole-containing compounds, such as “3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with terminal alkynes . They can also react with 1,3-diols in the presence of alkyl hydrazines .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Compounds with pyrazole moieties have been reported to exhibit potent antileishmanial activities. A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy, indicating potential effectiveness in treating leishmaniasis .
Antimalarial Activity
Similarly, these compounds are known for their antimalarial properties. The structural verification of such compounds through techniques like FTIR and NMR suggests their potential use in developing antimalarial therapies .
Cytotoxic Agents
Pyrazole-bearing compounds have also been designed and synthesized with the aim of discovering potential cytotoxic agents, which could be used in cancer therapy. The synthesis process involves various steps with acceptable reaction procedures and yields .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction .
Pharmacokinetics
The properties of similar compounds suggest that they may be well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Propiedades
IUPAC Name |
3,3-dimethyl-4-(1-methylpyrazol-4-yl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2)7(11-8(9)13)6-4-10-12(3)5-6/h4-5,7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRKWUFHLLNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CN(N=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




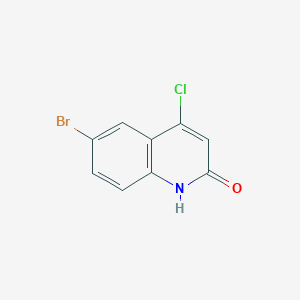
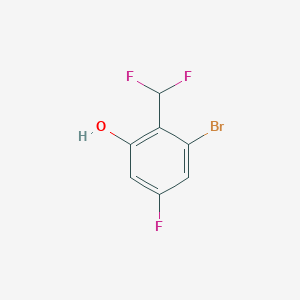
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
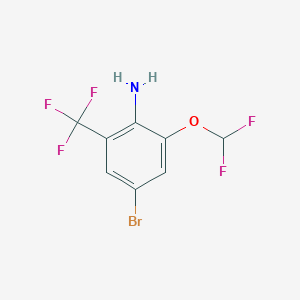
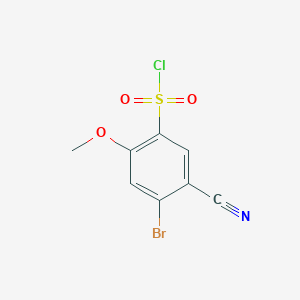

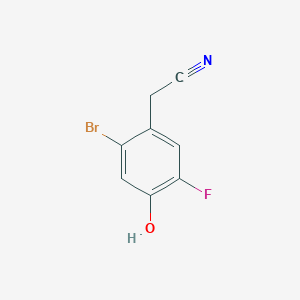


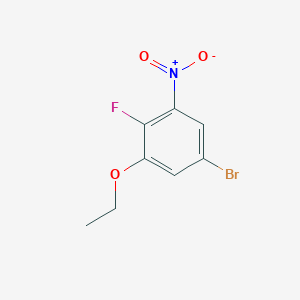
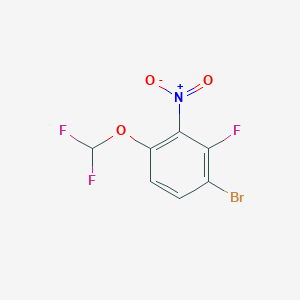
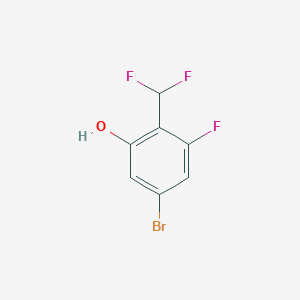
![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)